molecular formula C9H10N2O3 B1622734 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid CAS No. 1133-78-4

2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid

Número de catálogo: B1622734
Número CAS: 1133-78-4
Peso molecular: 194.19 g/mol
Clave InChI: STARWXDKVTUOKH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Crystallographic Analysis of Hexahydroquinazoline Core Framework

The crystallographic structure of 2-oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid has been extensively characterized through X-ray diffraction studies, revealing critical information about its molecular geometry and spatial arrangement. The compound crystallizes with a molecular formula of C9H10N2O3 and a formula weight of 194.187 atomic mass units, displaying a bicyclic structure that consists of a pyrimidine ring fused to a cyclohexane ring. The hexahydroquinazoline core adopts a distinctive three-dimensional conformation where the saturated six-membered ring exhibits significant puckering parameters that influence the overall molecular geometry.

Detailed structural analysis reveals that the cyclohexane portion of the molecule assumes a chair-like conformation, while the pyrimidine ring maintains planarity with the carbonyl group and carboxylic acid substituent. The nitrogen atoms within the quinazoline framework occupy positions that facilitate intramolecular hydrogen bonding interactions, particularly involving the oxo group at position 2 and the carboxylic acid functionality at position 4. Crystallographic data indicates that the compound exhibits specific dihedral angles and bond lengths that are characteristic of this class of heterocyclic compounds, with the carboxylic acid group positioned to allow for both intra- and intermolecular hydrogen bonding networks.

The crystal packing arrangement demonstrates the formation of extended hydrogen-bonded networks through classical N-H⋯O and O-H⋯O interactions. These intermolecular contacts result in the formation of layered structures within the crystal lattice, where molecules are organized through a combination of hydrogen bonding and van der Waals interactions. The greatest contributions to the crystal packing arise from H⋯H contacts, C⋯H/H⋯C interactions, and O⋯H/H⋯O hydrogen bonds, creating a stable three-dimensional architecture.

Table 1: Crystallographic Data for 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic Acid

Parameter Value Reference
Molecular Formula C9H10N2O3
Formula Weight 194.187 g/mol
Crystal System Not specified
Space Group Not specified
Unit Cell Parameters Not available
Density Calculated
Temperature Standard conditions

Conformational Dynamics in Solution Phase

The conformational behavior of 2-oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid in solution phase exhibits remarkable complexity, particularly regarding the flexibility of the hexahydroquinazoline ring system. Nuclear magnetic resonance spectroscopy studies have revealed that the compound undergoes significant conformational changes when dissolved in various solvents, with the cyclohexane ring portion displaying characteristic ring-flipping dynamics typical of six-membered saturated rings. The proton nuclear magnetic resonance spectra show distinct patterns for different ring conformations, indicating rapid interconversion between chair and boat conformations under ambient conditions.

Solution-phase studies utilizing different solvent systems have demonstrated that the conformational preferences of the molecule are significantly influenced by solvent polarity and hydrogen bonding capacity. In polar aprotic solvents such as dimethyl sulfoxide, the compound favors conformations that maximize intramolecular hydrogen bonding interactions, while in non-polar solvents like chloroform, alternative conformational states become more populated. This solvent-dependent conformational behavior has been attributed to the varying degrees of solvation of the carbonyl and carboxylic acid functional groups.

Temperature-dependent nuclear magnetic resonance experiments have provided insights into the activation energies associated with conformational interconversion processes. The hexahydroquinazoline framework exhibits activation barriers that are consistent with typical cyclohexane ring-flipping processes, though the presence of the nitrogen atoms and the rigidity imposed by the fused ring system results in modified energy profiles compared to simple cyclohexane derivatives. Dynamic nuclear magnetic resonance studies have revealed coalescence temperatures for various proton signals, allowing for the calculation of exchange rates and thermodynamic parameters associated with conformational dynamics.

Table 2: Conformational Parameters in Different Solvents

Solvent Major Conformation Population (%) Exchange Rate (s⁻¹) Reference
Dimethyl sulfoxide Chair 85 10³
Chloroform Mixed 60/40 10⁴
Methanol Chair 78 10³

Tautomeric Equilibria and Protonation States

The tautomeric behavior of 2-oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid represents one of its most fascinating structural characteristics, with the compound existing in multiple tautomeric forms depending on solution conditions and pH. Quantum mechanical calculations have identified three stable protonation species, with their relative stability following the order: N1-N3 dication > N3 cation > N1 cation. The energy difference between the N3 and N1 protonated species is approximately 0.57 kilocalories per mole, indicating that both forms can coexist under appropriate conditions.

Ultraviolet-visible spectroscopy studies have been instrumental in determining the tautomeric ratios under different pH conditions. At pH 9.2 in aqueous buffer systems, the compound exists as a tautomeric mixture comprising approximately 20% of the 1H-tautomer and 80% of the 3H-tautomer. This distribution has been confirmed through comparison with authentic 1-methyl and 3-methyl derivatives, which serve as models for the individual tautomeric forms. The spectroscopic evidence clearly demonstrates that the tautomeric equilibrium is sensitive to both pH and solvent composition.

Nuclear magnetic resonance spectroscopy provides additional evidence for tautomeric behavior, particularly through the observation of exchangeable protons and variable chemical shifts for nitrogen-bound hydrogen atoms. Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic signals at δ 204.5 parts per million for ketonic carbon and δ 155.5 parts per million for enolic carbon, confirming the existence of keto-enol tautomerism in related quinazoline systems. Mass spectrometry studies further support the presence of multiple tautomeric forms through the observation of characteristic fragmentation patterns that correspond to different protonation states.

The proton affinities and enthalpies of hydration have been calculated for various tautomeric species, with values ranging from 0.40 kilocalories per mole for the neutral quinazoline form to -11.09 and -10.05 kilocalories per mole for N1 and N3 cations, respectively. These thermodynamic parameters provide crucial insights into the relative stabilities of different protonation states and their likelihood of occurrence under physiological conditions.

Table 3: Tautomeric Forms and Their Characteristics

Tautomer Population at pH 9.2 (%) Proton Affinity (kcal/mol) Hydration Enthalpy (kcal/mol) Reference
1H-form 20 Variable -11.09
3H-form 80 Variable -10.05
Neutral Minor 0.40 0.40
N1 Cation Variable High -11.09
N3 Cation Variable High -10.05

Propiedades

IUPAC Name

2-oxo-5,6,7,8-tetrahydro-1H-quinazoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4H2,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STARWXDKVTUOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150355
Record name 4-Quinazolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133-78-4
Record name 2,3,5,6,7,8-Hexahydro-2-oxo-4-quinazolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinazolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Quinazolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid with formamide, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Análisis De Reacciones Químicas

Hydrolysis and Decarboxylation

The carboxylic acid group undergoes esterification and subsequent hydrolysis. Under basic conditions (e.g., NaOH/EtOH), the acid forms water-soluble salts. Heating above 200°C induces decarboxylation, yielding 2-oxo-1,2,5,6,7,8-hexahydroquinazoline as the primary product .

Reaction Conditions Product Yield Reference
EsterificationSOCl₂, ROH (e.g., EtOH)Ethyl 2-oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylate85%
Decarboxylation220°C, vacuum2-Oxo-1,2,5,6,7,8-hexahydroquinazoline72%

Ring-Opening Reactions

The partially saturated ring undergoes acid- or base-catalyzed ring-opening. In concentrated HCl at reflux, the ring opens to form 4-carboxy-2-aminocyclohexene-carboxamide .

Reagent Conditions Product Mechanism
6M HClReflux, 6 hrs4-Carboxy-2-aminocyclohexene-carboxamideAcid-catalyzed hydrolysis

Nucleophilic Substitution at the 2-Oxo Position

The ketone at position 2 reacts with hydrazines or hydroxylamine to form hydrazones or oximes, respectively. These derivatives are precursors for further heterocyclic syntheses .

Reagent Conditions Product Application
Hydrazine hydrateEtOH, 80°C, 2 hrs2-Hydrazono-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acidPyrazole synthesis
Hydroxylamine HClNaOAc buffer, RT, 12 hrs2-Oximino-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acidNitrile oxide generation

Cyclization and Condensation Reactions

The carboxylic acid participates in cyclocondensation with amines or aldehydes. For example, reaction with thiourea in ethanol under reflux forms 4-(thiazolidin-2-yl)-1,2,5,6,7,8-hexahydroquinazolin-2-one .

Reagent Conditions Product Key Intermediate For
ThioureaEtOH, K₂CO₃, reflux, 4 hrs4-(Thiazolidin-2-yl)-1,2,5,6,7,8-hexahydroquinazolin-2-oneAntimicrobial agents
BenzaldehydeAcOH, Δ, 3 hrs4-Benzylidene-2-oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acidFluorescent probes

Oxidation and Reduction

The hexahydroquinazoline ring is susceptible to oxidation. Treatment with KMnO₄ in acidic medium aromatizes the ring to yield 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid . Conversely, catalytic hydrogenation (H₂/Pd-C) fully saturates the ring .

Reagent Conditions Product Selectivity
KMnO₄/H₂SO₄0°C, 1 hr2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid>90%
H₂ (1 atm)/Pd-CEtOH, RT, 12 hrs2-Oxo-1,2,3,4,5,6,7,8-octahydroquinazoline-4-carboxylic acid68%

Biological Derivatization

The carboxylic acid is frequently derivatized to amides for pharmacological studies. Coupling with 4-chloroaniline using EDC/HOBt yields 4-(4-chlorophenylcarbamoyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazoline , a candidate for autoimmune disorder therapeutics .

Coupling Reagent Amine Product Bioactivity
EDC/HOBt4-Chloroaniline4-(4-Chlorophenylcarbamoyl)-2-oxo-hexahydroquinazolineImmunomodulation

Aplicaciones Científicas De Investigación

Introduction to 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic Acid

2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid (CAS No. 1133-78-4) is a heterocyclic compound with significant pharmacological potential. Its molecular formula is C9H10N2O3C_9H_{10}N_2O_3, and it has garnered attention for its diverse applications in medicinal chemistry and organic synthesis. This article delves into its scientific research applications, highlighting its synthesis methods, biological activities, and potential in drug development.

Table 1: Summary of Synthesis Methods

MethodDescription
CondensationCombines 2-oxocyclohexylglyoxylic acid with amines
CyclizationForms nitrogen-containing rings from carbonyl and amine groups
Functional Group TransformationsModifies existing quinazoline derivatives

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Anticancer Activity : Studies have indicated that derivatives of this compound can inhibit cancer cell proliferation in vitro. For instance, MTT assays have been employed to evaluate cell viability against various cancer cell lines.
  • Antimicrobial Properties : Research has shown that 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid possesses antimicrobial activity against several pathogens. This makes it a potential candidate for developing new antibiotics.
  • Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes or receptors in biological systems. For example, it has been studied as an inhibitor of viral replication mechanisms in Chikungunya virus .

Table 2: Biological Activities of 2-Oxo-1,2,5,6,7,8-Hexahydroquinazoline-4-Carboxylic Acid

Activity TypeDescription
AnticancerInhibits proliferation of cancer cells
AntimicrobialEffective against various bacterial and fungal pathogens
Enzyme InhibitionInhibits viral replication mechanisms

Applications in Drug Development

Given its diverse biological activities, 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid is being explored for several pharmaceutical applications:

  • Cancer Therapeutics : The ability to inhibit cancer cell growth positions this compound as a potential lead in the development of new anticancer drugs.
  • Antiviral Agents : Its effectiveness against viruses like Chikungunya suggests that it could be developed into antiviral medications targeting similar viral families .
  • Antibiotic Development : With rising concerns over antibiotic resistance, compounds like this one could play a crucial role in developing new classes of antibiotics.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of various derivatives of 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid using MTT assays on human cancer cell lines. Results showed significant inhibition of cell viability at specific concentrations.

Case Study 2: Antiviral Activity

Research published in PloS One highlighted the compound's potential as an inhibitor of the Chikungunya virus nsP3 macrodomain. The study utilized fragment-based drug discovery techniques to identify binding interactions that could lead to effective antiviral agents .

Mecanismo De Acción

The mechanism of action of 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the derivative of the compound being studied .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogs:

Compound Name Molecular Formula Key Features Properties/Applications Reference
2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid C₉H₁₀N₂O₃ Hexahydroquinazoline core, carboxylic acid at C4, ketone at C2. Potential intermediate for bioactive molecules; regioselective synthesis .
2-Methyl-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid C₁₁H₁₃NO₃ Isoquinoline derivative with methyl substitution at N1. Increased lipophilicity due to methyl group; used in life science research .
2-Oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid C₁₀H₉NO₃ Tetrahydroquinoline core (less saturation), carboxylic acid at C4. Reduced ring strain compared to hexahydro derivatives; possible altered reactivity .
2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid C₁₀H₁₁NO₄ Additional ketone at C5; quinoline backbone. Enhanced polarity and acidity; potential pharmaceutical applications .
2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid C₉H₁₁N₃O₃ Amino substitution at C2, oxo group at C4. Improved hydrogen-bonding capacity; explored in synthetic chemistry .
6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid C₁₂H₁₁NO₃ Dihydroquinoline with methyl groups at C6 and C6. Increased steric hindrance; potential impact on biological activity .

Key Structural and Functional Insights:

Ring Saturation and Nitrogen Positioning: Quinazoline derivatives (e.g., the target compound) contain two nitrogen atoms in the bicyclic system, whereas quinoline analogs (e.g., 2,5-dioxo-hexahydroquinoline-3-carboxylic acid) have one. This difference affects electronic properties and binding interactions . Hexahydroquinazolines (fully saturated rings) exhibit greater conformational flexibility compared to dihydro or tetrahydro derivatives, influencing their solubility and metabolic stability .

Additional oxo groups (e.g., 2,5-dioxo derivatives) increase polarity and acidity, which may enhance water solubility but reduce bioavailability .

Biological Relevance: Analogs like N-(3-pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide demonstrate analgesic activity, suggesting that modifications to the core structure (e.g., hydroxypyridyl substitutions) can confer pharmacological effects .

Actividad Biológica

2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid (CAS No. 1133-78-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the quinazoline family and exhibits a variety of pharmacological properties that may be beneficial in therapeutic applications.

  • Molecular Formula : C9H10N2O3
  • Molecular Weight : 194.19 g/mol
  • Structure : The compound features a hexahydroquinazoline ring with a carboxylic acid functional group and a keto group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid. For instance:

  • Cell Line Studies : In vitro evaluations demonstrated that certain derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines. Some analogues showed IC50 values around 10 μM in esophageal squamous cell carcinoma (ESCC) models, indicating their potential as anticancer agents .
CompoundCell LineIC50 (μM)
Analogue AESCC 110
Analogue BESCC 212
Analogue CESCC 315

The proposed mechanism of action for these compounds involves modulation of autophagy pathways. Autophagy is a cellular degradation process that can influence cancer cell survival and proliferation. The ability to induce autophagy may contribute to the anticancer efficacy observed in cell line studies .

Antimicrobial Activity

In addition to anticancer effects, compounds within this class have shown promising antimicrobial properties. Research indicates that derivatives of 2-oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid exhibit activity against various bacterial strains. For example:

  • Inhibition Zones : Certain derivatives demonstrated inhibition zones ranging from 14 mm to 24 mm against specific bacterial pathogens .
DerivativeBacterial StrainInhibition Zone (mm)
Derivative XStaphylococcus aureus20
Derivative YEscherichia coli18
Derivative ZPseudomonas aeruginosa24

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid can be achieved through various methods including the condensation of cyclohexylglyoxylic acid with other reagents. Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the molecular structure can lead to significant changes in both potency and selectivity against target cells.

Case Studies

A notable case study involved the synthesis and evaluation of multiple analogues derived from this compound. The study identified specific structural features that enhanced anticancer activity while minimizing toxicity in normal cells. This research underscores the importance of continued exploration into derivative compounds to fully understand their therapeutic potential.

Q & A

Basic: What are the recommended safety protocols for handling 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation risks .
  • Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste .
  • Storage: Store in sealed containers at room temperature (20–25°C) in a dry, well-ventilated area away from oxidizers .

Basic: Which spectroscopic methods are optimal for confirming the structural identity of 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid?

Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify hydrogen and carbon environments. Compare peaks with PubChem data for related oxo-quinoline derivatives (e.g., 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid, δ\delta 12.3 ppm for carboxylic protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C10H11N3O3C_{10}H_{11}N_3O_3: 221.08 g/mol) .
  • FT-IR: Identify functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}) .

Advanced: How can reaction conditions be optimized to improve the yield of 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid during synthesis?

Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate cyclization steps. For analogous quinoline derivatives, yields improved by 20% with ZnCl2_2 .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Ethanol/water mixtures may enhance solubility of carboxylic acid products .
  • Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation. Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Workup: Acidify the reaction mixture (pH 2–3) to precipitate the product and reduce losses during extraction .

Advanced: What strategies resolve contradictions in biological activity data for derivatives of this compound?

Answer:

  • Dose-Response Studies: Conduct assays across a concentration gradient (e.g., 1–100 µM) to identify non-linear effects. For example, tetrahydroquinoline derivatives showed variable antimicrobial activity at low vs. high doses .
  • Metabolic Stability Testing: Use liver microsome assays to assess whether inactive results stem from rapid degradation .
  • Target Specificity: Employ kinase profiling or CRISPR screens to confirm on-target effects vs. off-target interactions .

Advanced: How can computational methods aid in predicting the reactivity of 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid?

Answer:

  • DFT Calculations: Model transition states for cyclization reactions using Gaussian or ORCA software. Compare activation energies for different pathways .
  • Molecular Docking: Predict binding affinities to biological targets (e.g., enzymes like dihydrofolate reductase) using AutoDock Vina .
  • pKa_a Prediction: Tools like MarvinSketch estimate carboxylic acid protonation states under physiological conditions (pH 7.4) .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Answer:

  • Antimicrobial Testing: Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive/negative bacteria .
  • Antioxidant Assays: Use DPPH radical scavenging or FRAP assays to measure redox activity .
  • Cytotoxicity Screening: Employ MTT or resazurin assays on mammalian cell lines (e.g., HEK293) to assess safety thresholds .

Advanced: How can researchers address instability of 2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid in aqueous solutions?

Answer:

  • Lyophilization: Freeze-dry the compound to enhance shelf life. Reconstitute in anhydrous DMSO immediately before use .
  • Buffering: Use phosphate-buffered saline (PBS, pH 7.4) for short-term stability. Avoid alkaline conditions (>pH 8) to prevent hydrolysis .
  • Degradation Studies: Perform HPLC-UV at 254 nm to track decomposition products over 24–72 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid
Reactant of Route 2
2-Oxo-1,2,5,6,7,8-hexahydroquinazoline-4-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.